3-Methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-propylpurine-2,6-dione
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Overview
Description
3-Methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-propylpurine-2,6-dione, also known as MPP, is a potent and selective inhibitor of the cGMP-specific phosphodiesterase type 5 (PDE5). PDE5 is an enzyme that breaks down cGMP, a molecule that regulates blood flow in the body. By inhibiting PDE5, MPP increases cGMP levels, leading to vasodilation and improved blood flow. MPP has been extensively studied for its potential therapeutic applications in a variety of conditions, including erectile dysfunction, pulmonary hypertension, and cardiovascular disease.
Scientific Research Applications
- The synthesized compound demonstrates antibacterial properties. Researchers have explored its effectiveness against bacterial strains, making it a promising candidate for developing new antibiotics .
- The compound is a Mannich derivative, which is significant due to its structural versatility. Mannich reactions involving piperazine can lead to biologically active compounds. In this case, the incorporation of the piperazine ring enhances pharmacokinetic properties .
- Given the diverse biological activities associated with piperazine-containing compounds, investigating its antiviral potential is crucial. Researchers may explore its effects against specific viruses .
- The piperazine ring is relevant in potential treatments for neurodegenerative diseases like Parkinson’s and Alzheimer’s. Researchers could investigate whether this compound has neuroprotective effects .
- Piperazine derivatives are sometimes used illicitly as psychoactive substances. While this compound’s psychoactivity remains to be studied, it could be an interesting avenue for research .
- Acetylcholine deficiency plays a role in various diseases. Inhibition of acetylcholinesterase, an enzyme involved in acetylcholine hydrolysis, is a drug target. Researchers might explore whether this compound has acetylcholinesterase inhibitory activity .
Antibacterial Activity
Mannich Derivatives
Antiviral Research
Neurodegenerative Diseases
Psychoactive Properties
Acetylcholinesterase Inhibition
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. It’s worth noting that compounds with similar structures, such as imatinib, have been found to inhibit the activity of tyrosine kinases .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through hydrogen bonding .
Biochemical Pathways
Similar compounds have been found to affect the tyrosine kinase pathway .
Pharmacokinetics
Similar compounds have been found to be structurally characterized only in the form of their piperazin-1-ium salt .
Result of Action
Similar compounds have been found to have therapeutic effects in treating diseases like leukemia .
properties
IUPAC Name |
3-methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-propylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2/c1-4-9-27-17-18(24(3)21(29)23-19(17)28)22-20(27)26-12-10-25(11-13-26)14-16-8-6-5-7-15(16)2/h5-8H,4,9-14H2,1-3H3,(H,23,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJMSHUPEADTBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC=C4C)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-propylpurine-2,6-dione |
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